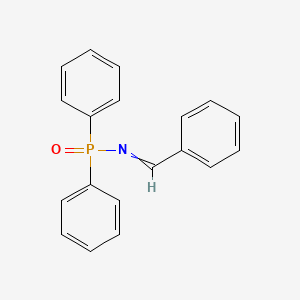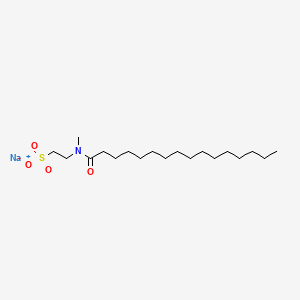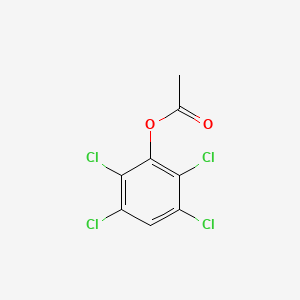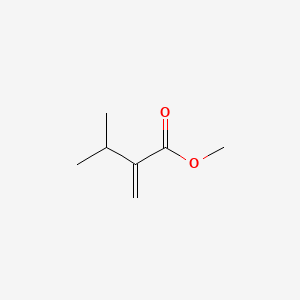
Veratril
Vue d'ensemble
Description
Veratril, also known as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, is an organic compound with significant applications in various fields of science and industry. It is a derivative of veratrole and is structurally related to benzil. This compound is known for its interesting chemical and physical properties, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Veratril can be synthesized through several methods. One common synthetic route involves the reduction of veratraldehyde. The process typically includes the following steps:
Methylation of Vanillin: Vanillin is methylated to produce veratraldehyde.
Reduction of Veratraldehyde: Veratraldehyde is then reduced to veratryl alcohol.
Oxidation to this compound: Veratryl alcohol is oxidized to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific solvents are often used to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Veratril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form veratraldehyde.
Reduction: It can be reduced back to veratryl alcohol.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air, oxygen, and catalysts like ruthenium supported on γ-alumina or silica.
Reduction: Reducing agents such as hydrogen and catalysts like RANEY-nickel are used.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: Veratraldehyde
Reduction: Veratryl alcohol
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Veratril has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: this compound is studied for its role in the degradation of lignin by white-rot fungi.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of various chemicals and materials, including cyclotriveratrylene, which is used in host-guest chemistry.
Mécanisme D'action
The mechanism of action of veratril involves its interaction with specific enzymes and molecular targets. For instance, in the degradation of lignin, this compound acts as a substrate for lignin peroxidase, an enzyme produced by white-rot fungi. The enzyme oxidizes this compound, facilitating the breakdown of lignin into smaller, more manageable molecules. This process involves hydrogen bonding interactions and hydrophobic interactions with specific amino acids in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Veratril is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Veratrole: A related compound with similar properties but different reactivity.
Benzil: Structurally similar but with different chemical properties and applications.
Veratryl Alcohol: A precursor and reduction product of this compound with distinct applications.
This compound’s uniqueness lies in its ability to undergo specific reactions and its role in lignin degradation, making it a valuable compound in both scientific research and industrial applications.
Propriétés
IUPAC Name |
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPWPTYBCCEVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280410 | |
| Record name | Veratril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-34-7 | |
| Record name | Veratril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Veratril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



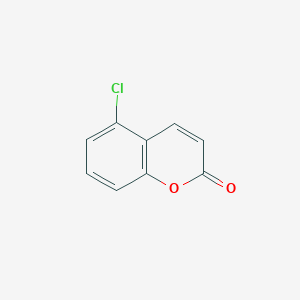
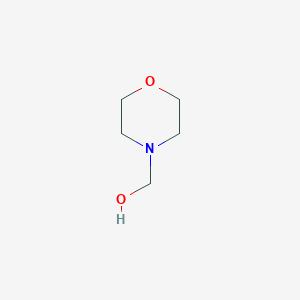

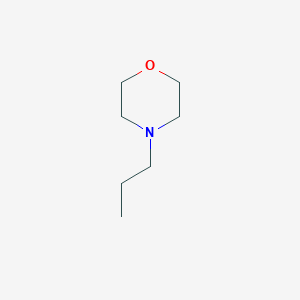


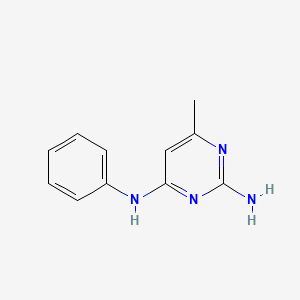
![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B1605859.png)

